Chlorodimethylsilane is a crucial starting material for the production of various silicone polymers []. Through a process called hydrolysis and condensation, it reacts with water to form silanol (Si-OH) groups, which then link together to form siloxane (Si-O-Si) chains, the backbone of all silicone polymers []. These polymers find widespread use in diverse applications, including:
The (CH₃)₂Si group in chlorodimethylsilane can be introduced into various molecules through chemical reactions, enabling the study of their properties and functionalities. This process, known as silylation, often involves replacing a hydrogen atom with the (CH₃)₂Si group []. Silylation offers several advantages in research:
Chlorodimethylsilane serves as a model compound in studying various chemical reactions and their mechanisms. Its reactivity with water, alcohols, and other nucleophiles allows scientists to investigate fundamental aspects of:
Chemical vapor deposition (CVD) is a technique used to deposit thin films of various materials onto surfaces. Chlorodimethylsilane can be used as a precursor in CVD processes to deposit silicon dioxide (SiO₂) films []. These films find applications in various fields, including:
Chlorodimethylsilane, also known as dimethylchlorosilane, is a chemical compound with the formula . It is classified as a silane, characterized by a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom. The compound is notable for its reactivity and serves as a precursor in various chemical syntheses, particularly in organosilicon chemistry. Its structure has been elucidated through techniques such as Fourier transform microwave spectroscopy, which has provided insights into its bond lengths and angles .
Chlorodimethylsilane is highly reactive, particularly with water and moist air. Upon contact with these substances, it reacts vigorously to produce heat and release toxic hydrogen chloride gas. This reaction can be hazardous, resulting in flammable hydrogen gas as well . Additionally, chlorodimethylsilane can undergo various reactions, including:
Chlorodimethylsilane can be synthesized through several methods:
Chlorodimethylsilane has diverse applications across various fields:
Research on interaction studies involving chlorodimethylsilane primarily focuses on its reactivity with other chemicals rather than biological interactions. Its interactions with water and acids have been extensively documented due to the hazardous nature of the byproducts formed during these reactions. Furthermore, studies indicate that chlorodimethylsilane can react with various organic and inorganic compounds, leading to the generation of flammable gases or corrosive substances .
Chlorodimethylsilane belongs to a broader class of chlorosilanes that exhibit similar chemical properties but differ in their structural configurations. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dimethylchlorosilane | Primary focus on organosilicon synthesis | |
Trimethylchlorosilane | Contains three methyl groups; used in different reactions | |
Methyltrichlorosilane | Used primarily for chlorination reactions | |
Phenyltrimethoxysilane | Contains phenyl group; used for surface modifications |
Chlorodimethylsilane is unique due to its specific reactivity profile, particularly its ability to produce dimethylsilanol upon hydrolysis while also being applicable in reductive etherification reactions . Its distinct structure allows it to serve as an effective reagent in synthesizing various organosilicon compounds, setting it apart from its analogs.
The transsilylation approach, pioneered by Eaborn et al., involves reacting amino-dimethylhydrosilanes (R₂NSiMe₂H) with dimethyldichlorosilane (Me₂SiCl₂) under reflux conditions (70°C). This method leverages the exchange of amino groups for chlorine atoms, yielding CDMS and recyclable intermediates (R₂NSiMe₂Cl) . Key advantages include:
Table 1: Transsilylation Reaction Parameters and Outcomes
Substrate | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
Me₂NSiMe₂H | 70 | 85 | 98.5 |
Et₂NSiMe₂H | 70 | 78 | 97.8 |
(CH₂)₃NSiMe₂H | 70 | 82 | 98.2 |
This method’s robustness is attributed to the retention of silicon-chlorine bonds, which resist hydrolysis during purification .
Disproportionation reactions using palladium catalysts enable the conversion of polychlorinated disilanes into CDMS. For instance, sym-tetrachlorodimethyldisilane undergoes homogeneous disproportionation in the presence of AlCl₃-PtCl₂ composites, achieving 55–58% primary conversion rates . Critical factors include:
Table 2: Disproportionation Efficiency with Varied Catalysts
Catalyst System | Temperature (°C) | CDMS Yield (%) | Byproducts (%) |
---|---|---|---|
AlCl₃-PtCl₂ | 130 | 27.1 | 18.3 |
FeCl₃-AlCl₃-PdCl₂ | 140 | 26.2 | 15.8 |
ZnCl₂-AlCl₃-PtCl₂ | 130 | 25.5 | 20.1 |
Notably, palladium-supported catalysts on silica or carbon improve space-time yields by 40% compared to homogeneous analogs .
The Müller-Rochow process remains the industrial cornerstone for CDMS production, involving the reaction of silicon powder with chloromethane (CH₃Cl) over copper catalysts at 250–300°C . Key innovations include:
Table 3: Direct Synthesis Performance Metrics
Silicon Purity (%) | Cu Loading (%) | CH₃Cl Conversion (%) | CDMS Selectivity (%) |
---|---|---|---|
97 | 10 | 68 | 72 |
99 | 15 | 75 | 85 |
99.5 | 20 | 82 | 89 |
Recent advancements demonstrate that Cu-Si alloy interfaces enhance electron transfer, doubling reaction rates compared to physical Cu/Si mixtures .
Heterogeneous catalysts, particularly single-atom palladium on silica, address selectivity challenges in CDMS synthesis. For example:
Table 4: Catalyst Support Impact on Byproduct Formation
Support Material | Surface Area (m²/g) | CDMS Selectivity (%) | Byproducts (%) |
---|---|---|---|
SiO₂ | 300 | 90 | 5 |
Al₂O₃ | 150 | 75 | 15 |
Activated Carbon | 1200 | 80 | 10 |
These systems exploit mesoporous structures to confine reactive intermediates, enhancing turnover frequencies by 3–5× .
The catalytic activity of indium(III) hydroxide in chlorodimethylsilane-mediated deoxygenative chlorination represents a breakthrough in selective organic halogenation methodology [9] [10]. Research conducted by Onishi and colleagues demonstrated that indium(III) hydroxide uniquely catalyzes the direct conversion of carbonyl compounds into organic halides through a mechanism involving the acceptance of two nucleophiles, hydrogen and chlorine, at the carbonyl carbon with concurrent oxygen elimination [9] [10].
The mechanistic pathway proceeds through initial hydrosilylation followed by chlorination, distinguishing this process from conventional halogenation approaches [9] [10]. Notably, indium(III) hydroxide exhibits exclusive catalytic activity in this transformation, while traditional Lewis acids including titanium tetrachloride, aluminum trichloride, and boron trifluoride diethyl etherate demonstrate no catalytic activity under identical reaction conditions [9] [10].
Table 1: Catalytic Activity Comparison for Chlorodimethylsilane-Mediated Reactions
Catalyst | Activity | Selectivity | Conditions | Reference |
---|---|---|---|---|
In(OH)₃ | Active | High chemoselective | Room temperature | [9] [10] |
TiCl₄ | No activity | N/A | Standard conditions | [9] [10] |
AlCl₃ | No activity | N/A | Standard conditions | [9] [10] |
BF₃·OEt₂ | No activity | N/A | Standard conditions | [9] [10] |
InCl₃ | Active (modified conditions) | High (with benzil) | With benzil additive | [11] [12] |
The moderate Lewis acidity of the indium catalyst enables highly chemoselective reactions, preserving sensitive functional groups including esters, nitro groups, cyano groups, and halogen substituents throughout the reaction course [9] [10]. This selectivity profile distinguishes indium(III) hydroxide from stronger Lewis acids that typically cause unwanted side reactions or decomposition of sensitive substrates [9] [10].
Extension of this methodology to alternative nucleophiles, including allyl and iodine species, demonstrates the versatility of the indium(III) hydroxide-chlorodimethylsilane system [9] [10]. The reaction mechanism involves formation of silyl cation intermediates that undergo nucleophilic attack, ultimately leading to the desired halogenated products with high efficiency and selectivity [9] [10].
Platinum-supported catalysts demonstrate exceptional performance in chlorodimethylsilane-mediated hydrosilylation reactions, with single-atom platinum catalysts representing the most advanced development in this field [17] [21]. Single-atom platinum catalysts supported on alumina nanorods achieve turnover numbers approaching 2.06 × 10⁵, significantly exceeding the performance of conventional platinum nanoparticle catalysts [17] [21].
The superior catalytic activity of single-atom platinum systems stems from their unique electronic structure and coordination environment [17] [21]. These catalysts exhibit high anti-Markovnikov selectivity with minimal alkene isomerization, contrasting favorably with both heterogeneous and homogeneous platinum catalysts reported in previous studies [17] [21].
Table 2: Platinum Catalyst Performance in Hydrosilylation with Chlorodimethylsilane
Catalyst Type | TON | Selectivity | Alkene Isomerization | Reference |
---|---|---|---|---|
Pt/NR-Al₂O₃-IP (Single Atom) | 2.06 × 10⁵ | High anti-Markovnikov | Low | [17] [21] |
Pt/NR-Al₂O₃-RP (Nanoparticles) | Low | Low | Higher | [17] [21] |
Karstedt's Catalyst | Comparable | Standard | Higher | [17] [18] |
H₂PtCl₆ | Comparable | Standard | Higher | [17] [21] |
Commercial Pt/Al₂O₃ | 0 | N/A | N/A | [17] [21] |
The mechanism of platinum-catalyzed hydrosilylation proceeds through formation of platinum-silicon-hydrogen clusters containing three to five atoms, which operate at parts per million concentrations [20] [23]. These metal(oid) clusters decrease the energy of transition states and direct the regioselectivity of the hydrosilylation reaction [20] [23]. The rate equations for phenylacetylene hydrosilylation with triethylsilane reveal distinct kinetic profiles depending on the platinum catalyst employed, with reactions showing inverse dependence on alkyne concentration and varied dependence on silane concentration [20] [23].
Support effects prove critical for catalyst performance, as platinum immobilized on alternative supports including silica, ceria, carbon black, manganese oxide, and zinc oxide yield significantly lower activities or complete inactivity [17] [21]. The unique properties of alumina nanorods facilitate formation of isolated platinum sites essential for high catalytic activity [17] [21].
Chlorodimethylsilane exhibits distinctive Lewis acid behavior in reductive etherification processes, functioning simultaneously as both a reducing agent and Lewis acid catalyst [24] [27]. This dual functionality eliminates the requirement for additional Lewis acid additives, streamlining reaction procedures and enhancing operational simplicity [24] [27].
The reductive etherification mechanism involves initial coordination of the carbonyl substrate to the silicon center, followed by hydride transfer and subsequent ether bond formation [24] [27]. The Lewis acidic silicon center activates the carbonyl group toward nucleophilic attack, while the silicon-hydrogen bond provides the necessary reducing equivalents [24] [27].
Research by Morandi and Lee established that chlorodimethylsilane-mediated reductive etherification enables formation of unsymmetrical ethers under mild conditions [24] [27]. The reaction tolerates diverse polar functional groups and successfully forms sterically hindered ethers that prove challenging for alternative methodologies [27] [30].
Table 3: Lewis Acid Catalyst Performance in Chlorodimethylsilane Reactions
Catalyst System | Rate-Determining Step Activation Energy (kJ/mol) | Catalytic Performance | Reference |
---|---|---|---|
AlCl₃/ZSM-5 (unmodified) | 393.83 | Best among 24T clusters | [41] |
AlCl₃/(AlCl₂)⁺-ZSM-5 | 427.73 | Moderate | [41] |
AlCl₃/(BCl₂)⁺-ZSM-5 | 527.61 | Lowest | [41] |
5T cluster AlCl₃/ZSM-5 | 93 | Superior (surface activity) | [41] |
Extension to macromolecular applications demonstrates the versatility of chlorodimethylsilane in polymer synthesis [24] [26]. Post-polymerization modification of polyketone platforms via chlorodimethylsilane-mediated reductive etherification produces polymers bearing diverse pendant alkoxy structures with efficiency reaching 90% for primary alcohols and 80% for secondary alcohols [24] [25].
The reaction scope extends beyond oxygen nucleophiles to include sulfur and nitrogen-based nucleophiles, enabling synthesis of polydithioacetals and other heteroatom-containing polymers [29] [31]. These transformations proceed under mild conditions with high selectivity, demonstrating the broad applicability of chlorodimethylsilane Lewis acid catalysis [29] [31].
Silane activation pathways in chlorodimethylsilane-mediated cross-coupling reactions encompass diverse mechanistic routes, each offering distinct advantages for specific synthetic applications [32] [37]. The primary activation modes include silyl radical generation, oxidative addition pathways, and metal-hydride formation processes [32] [37].
Photocatalytic silyl radical generation represents an innovative approach to cross-coupling activation [32] [33]. This methodology employs tris(trimethylsilyl)silane with metallaphotoredox catalysis to couple alkyl bromides with aryl or heteroaryl bromides under mild conditions [32] [33]. The photocatalytically generated silyl radical species perform halogen-atom abstraction, activating alkyl halides as nucleophilic cross-coupling partners [32] [33].
Table 4: Silane Activation Pathways in Cross-Coupling Reactions
Activation Pathway | Key Intermediate | Energy Barrier | Selectivity | Reference |
---|---|---|---|---|
Silyl Radical Generation | R₃Si- radical | Low (photochemical) | High | [32] [33] |
Si-H Bond Oxidative Addition | M(II)-SiR₃(H) complex | Moderate | Moderate to High | [36] [39] |
Hydrosilylation Mechanism | Pt-Si-H cluster (3-5 atoms) | Low (ppm catalyst) | α vs β controlled | [20] [23] |
Photocatalytic Activation | Cu(I)-phenylacetylide | Room temperature | High site-selective | [34] |
Metal-Hydride Formation | Ni-H species | Variable with ligand | Ligand dependent | [37] |
Oxidative addition pathways involve direct metal insertion into the silicon-hydrogen bond, forming metal-silyl-hydride complexes [36] [39]. These intermediates undergo subsequent transmetallation and reductive elimination steps to forge carbon-carbon or carbon-heteroatom bonds [36] [39]. The coordination environment and electronic properties of the metal center critically influence the efficiency and selectivity of these transformations [36] [39].
Nickel-catalyzed activation pathways demonstrate particular promise for hydrofunctionalization reactions [37]. Silanes serve as versatile hydride sources, generating reactive nickel-hydride species upon reaction with appropriately ligated nickel complexes [37]. These nickel-hydride intermediates readily add across π-bonds, forming organonickel species that undergo diverse cross-coupling reactions [37].
Photochemical carbon(sp)-hydrogen/silicon-hydrogen cross-coupling represents the first example of direct alkyne-silane coupling via photocatalysis [34]. This transformation employs copper chloride catalysis with tert-butyl perbenzoate oxidant under blue light-emitting diode irradiation to produce alkynylsilanes in moderate to excellent yields [34]. The proposed mechanism involves copper(I)-phenylacetylide formation followed by single-electron transfer and radical-mediated silicon-hydrogen activation [34].
Table 5: Physical and Chemical Properties of Chlorodimethylsilane
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂H₇ClSi | [1] [2] [3] |
Molecular Weight (g/mol) | 94.62 | [1] [2] [3] |
CAS Registry Number | 1066-35-9 | [1] [2] [3] |
Boiling Point (°C) | 34.7 | [1] [2] |
Melting Point (°C) | -111 | [1] [2] |
Density (g/mL at 25°C) | 0.852 | [1] [2] |
Vapor Density (vs air) | 4 | [2] |
Vapor Pressure (psi at 20°C) | 8.56 | [2] |
Flash Point (°F) | -20 | [2] |
Water Solubility | Reacts rapidly | [2] |
Hydrolytic Sensitivity | 8: reacts rapidly with moisture | [2] |
Chlorodimethylsilane-mediated reductive etherification reaction has emerged as a robust and versatile strategy for polyether synthesis. This methodology represents a significant advancement over traditional ionic polymerization approaches, which typically require harsh conditions and offer limited monomer options.
The optimized reaction conditions for polyether synthesis involve terephthalaldehyde and 1,4-butanediol at a molar ratio of 1.1:1:6 (aldehyde:diol:chlorodimethylsilane) in nitromethane solvent at room temperature for 1 hour. Under these conditions, polyethers with molecular weights ranging from 3.3 to 110.4 kDa were successfully synthesized, with the highest molecular weight achieved using 1,5-pentanediol.
The reaction mechanism involves the initial activation of the aldehyde carbonyl by chlorodimethylsilane acting as a Lewis acid, forming a silylated intermediate. Subsequently, the alcohol nucleophile attacks this intermediate, creating an acetal-type structure. The hydride reduction capability of chlorodimethylsilane then facilitates the formation of the ether linkage, ultimately leading to step-growth polymerization.
A remarkable feature of this polymerization strategy is the high degree of structural control achieved. The resulting polyethers exhibit alternating units ranging from 60% to 93%, with most systems achieving greater than 85% alternating structure. This high degree of structural control is attributed to the balanced reactivity of chlorodimethylsilane, which promotes the desired alternating reaction while minimizing unwanted side reactions.
The self-condensation of aldehydes, which leads to non-alternating segments, can be controlled through careful stoichiometric adjustment. When terephthalaldehyde equivalent is increased to 1.1, the formation of alternating units increases significantly while maintaining high molecular weights.
The chlorodimethylsilane-mediated system demonstrates exceptional substrate versatility. Linear aliphatic diols with longer alkyl chains, such as 1,5-pentanediol, 1,6-hexanediol, and 1,12-dodecanediol, yield high molecular weight polyethers (40-110 kDa) with excellent alternating ratios. Sterically congested diols, including 4,8-bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane, surprisingly afford polyethers with molecular weights up to 35.1 kDa.
The system also tolerates functional groups such as sulfur-containing linkages (bis(2-hydroxyethyl)disulfide) and oxygen-rich structures (tetraethylene glycol), producing polyethers with molecular weights of 34.3 kDa and 28.9 kDa, respectively.
Chlorodimethylsilane enables direct conversion of carbonyl compounds to organic halides through a deoxygenative chlorination process. This transformation is particularly significant because it combines reduction and chlorination in a single step, eliminating the need for separate reactions under harsh conditions.
The reaction mechanism involves initial hydrosilylation of the carbonyl compound, where chlorodimethylsilane acts as a hydride donor, followed by chlorination. The moderate Lewis acidity of catalysts such as indium(III) hydroxide enables chemoselective reaction, leaving ester, nitro, cyano, and halogen functional groups unaffected during the reaction.
Indium(III) hydroxide has proven to be uniquely effective for this transformation, while traditional Lewis acids such as titanium tetrachloride, aluminum chloride, and boron trifluoride etherate show no catalytic activity. The reaction proceeds under mild conditions at room temperature, making it suitable for sensitive substrates.
Gallium(III) chloride combined with diethyl tartrate provides another effective catalytic system for the direct chlorination of secondary alcohols. The moderate Lewis acidity of gallium(III) chloride facilitates chlorination while avoiding excessive reactivity that could lead to decomposition or side reactions.
The deoxygenative chlorination system demonstrates high chemoselectivity for different types of carbonyl compounds. Aromatic ketones and aldehydes are readily converted to the corresponding chlorinated products with good yields. Secondary alcohols undergo efficient chlorination, while the system shows high selectivity for tertiary sites in competitive reactions between tertiary and primary alcohols.
The direct chlorination of alcohols using chlorodimethylsilane represents a significant advancement in synthetic methodology, as it operates under neutral conditions without the need for harsh acidic or basic media. This approach is particularly valuable for substrates bearing acid-sensitive functional groups.
The catalytic cycle involves the reaction of diethyl tartrate with chlorodimethylsilane to generate a chlorosilyl ether intermediate with simultaneous hydrogen gas evolution. Alcohol exchange between this intermediate and the substrate alcohol affords an alkoxychlorosilane, which then reacts with the gallium catalyst to yield the chlorinated product.
The gallium trichloride/tartrate system provides optimal balance between activity and selectivity. The tartrate ligand modulates the Lewis acidity of gallium, preventing excessive electrophilic activation that could lead to decomposition or rearrangement reactions. This system effectively chlorinates secondary and tertiary alcohols while maintaining functional group tolerance.
The indium chloride/benzil system offers complementary reactivity, with benzil playing a crucial role in changing the reaction pathway. In the absence of benzil, reduction products are obtained, but with benzil present, selective chlorination occurs. The highly coordinated hydrosilane intermediate formed from benzil and chlorodimethylsilane is identified as the key reactive species.
These chlorination strategies find particular application in the synthesis of pharmaceutical intermediates and fine chemicals where mild conditions are essential. The methods show excellent tolerance for various functional groups, including those sensitive to traditional chlorination conditions.
Limitations include the requirement for secondary or tertiary alcohol substrates, as primary aliphatic alcohols are not effectively chlorinated under these conditions. However, benzylic alcohols are readily reduced under mild conditions, demonstrating the system's sensitivity to electronic effects.
The post-polymerization modification of polyketones via chlorodimethylsilane-mediated reductive etherification represents a breakthrough in polymer functionalization. This approach enables the direct transformation of pendant ketone groups to alkoxy functionalities under mild conditions, providing access to a wide range of functional polymers.
The polyketone platform is typically prepared via acyclic diene metathesis (ADMET) polymerization, providing well-defined starting materials with controlled molecular weights and narrow dispersities. The subsequent reductive etherification reaction proceeds with high efficiency for primary and secondary alcohols, achieving conversion rates up to 90% for primary alcohols and 80% for secondary alcohols.
Solvent selection plays a crucial role in the success of post-polymerization modification. Nitromethane has been identified as the optimal solvent, providing the necessary polarity for effective reaction while maintaining polymer solubility. The reaction typically requires 24 hours at room temperature for complete conversion, though shorter reaction times may be employed for specific applications.
The stoichiometry of reactants significantly impacts the efficiency of modification. Excess chlorodimethylsilane (typically 3-6 equivalents relative to ketone groups) is required to achieve high conversion rates. This excess also leads to some direct reduction of ketone groups to secondary alcohols, resulting in the formation of polyalcohol structures alongside the desired alkoxy-functional polymers.
The mechanism of post-polymerization modification involves initial coordination of chlorodimethylsilane to the ketone carbonyl, followed by hydride transfer to form a silyl ether intermediate. Subsequent reaction with the alcohol nucleophile yields the desired alkoxy-functional polymer.
Product analysis reveals the formation of both alkoxy-functional polymers and polyalcohols, with the ratio dependent on reaction conditions and alcohol structure. Primary alcohols generally provide higher selectivity for alkoxy formation, while secondary alcohols show increased tendency toward competing reduction reactions.
The functional group tolerance of this modification strategy is excellent, with various alcohols including those bearing ester, ether, and aromatic functionalities successfully incorporated into the polymer structure. This broad tolerance makes the methodology suitable for the preparation of functional materials with tailored properties.
The research demonstrates that chlorodimethylsilane-mediated polymerizations can achieve remarkable molecular weights. The highest molecular weight polyether (110.4 kDa) was obtained using 1,5-pentanediol with terephthalaldehyde, representing a significant achievement in step-growth polymerization methodology. The dispersity values typically range from 1.42 to 1.77, indicating well-controlled polymerization processes.
Kinetic studies reveal that polymerization reactions proceed rapidly, with significant molecular weight development occurring within the first hour of reaction. The exothermic nature of the reaction, particularly evident when nitromethane is added to the reaction mixture, suggests rapid initial complexation and reaction initiation.
The temperature sensitivity of the system is demonstrated by the dramatic decrease in molecular weight (from 77.5 kDa to 3.7 kDa) when reactions are conducted at 0°C instead of room temperature. This temperature dependence highlights the importance of thermal activation for effective chlorodimethylsilane reactivity.
The dual nature of chlorodimethylsilane as both Lewis acid and reducing agent provides unique synthetic opportunities. The Lewis acid functionality activates carbonyl compounds toward nucleophilic attack, while the hydride character enables reduction reactions. This dual functionality eliminates the need for separate Lewis acid catalysts and reducing agents, simplifying reaction procedures and improving atom economy.
The mechanistic pathway involves coordination of chlorodimethylsilane to the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The resulting intermediate undergoes hydride transfer from a second chlorodimethylsilane molecule, ultimately yielding the ether product and regenerating the active catalyst.
Flammable;Corrosive;Acute Toxic